molecular formula C18H22N4O5S2 B3001103 N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428363-71-6

N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No.: B3001103
CAS No.: 1428363-71-6
M. Wt: 438.52
InChI Key: HMSGAZKJSMDVPI-UHFFFAOYSA-N
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Description

N-(5-(1-(Methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a structurally complex small molecule characterized by a bicyclic thiazolo[5,4-c]pyridine core. Key features include:

  • A 1-(methylsulfonyl)piperidine-4-carbonyl substituent at the 5-position of the thiazolo-pyridine ring. This group introduces a sulfonyl moiety, which may enhance solubility and metabolic stability.
  • The compound’s design likely targets enzymatic or receptor-binding sites, leveraging the rigidity of the thiazolo-pyridine scaffold and the pharmacophoric contributions of the sulfonyl and carboxamide groups.

Properties

IUPAC Name

N-[5-(1-methylsulfonylpiperidine-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-29(25,26)22-7-2-12(3-8-22)17(24)21-6-4-14-15(10-21)28-18(19-14)20-16(23)13-5-9-27-11-13/h5,9,11-12H,2-4,6-8,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSGAZKJSMDVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a piperidine moiety and a thiazolo-pyridine framework, which are known for their diverse pharmacological properties. The molecular formula is C20H26N4O5SC_{20}H_{26}N_{4}O_{5}S with a molecular weight of 434.5 g/mol. The presence of the methylsulfonyl group is significant as it often enhances biological activity through improved solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been documented to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
  • Antimicrobial Activity : The thiazole and piperidine derivatives have shown promising antibacterial effects against various bacterial strains including Escherichia coli and Staphylococcus aureus through disruption of bacterial cell wall synthesis or function .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialEffective against E. coli, Staphylococcus aureus
Enzyme InhibitionAChE and urease inhibition
AnticancerCytotoxicity in glioblastoma cell lines
Anti-inflammatoryPotential reduction in inflammatory markers

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of thiazolidine derivatives similar to this compound, researchers found significant cytotoxicity against glioblastoma multiforme cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting the potential for further development in cancer therapeutics .

Synthesis and Derivatives

The synthesis of N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide typically involves multi-step reactions including:

  • Formation of the piperidine core.
  • Introduction of the thiazolo-pyridine ring.
  • Final coupling with furan-3-carboxylic acid.

These synthetic pathways are crucial for optimizing yield and purity for biological testing.

Comparison with Similar Compounds

Structural Similarities :

  • Shares the thiazolo[5,4-c]pyridine core and furan-carboxamide substituent.
    Key Differences :
  • Substituent at Core Position 5 :
    • Compound 1: 5-cyclopropylisoxazole-3-carbonyl (heterocyclic isoxazole with cyclopropyl).
    • Target Compound: 1-(methylsulfonyl)piperidine-4-carbonyl (piperidine with sulfonyl group).
  • Furan Position :
    • Compound 1: Furan-2-carboxamide.
    • Target Compound: Furan-3-carboxamide.

Physicochemical Properties :

Parameter Compound 1 Target Compound (Inferred)
Molecular Formula C₁₈H₁₆N₄O₄S ~C₁₇H₁₈N₄O₅S₂
Molecular Weight 384.4 g/mol ~420–440 g/mol
Key Functional Groups Cyclopropylisoxazole Methylsulfonyl piperidine

Compound 2: N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 1788682-09-6)

Structural Similarities :

  • Contains the 1-(methylsulfonyl)piperidine motif, mirroring the target compound.
    Key Differences :
  • Core Structure :
    • Compound 2: Linear piperidine-4-carboxamide linked to pyrazole and furan groups.
    • Target Compound: Bicyclic thiazolo-pyridine core.
  • Substituents :
    • Compound 2: Pyrazolylmethyl and furan-2-ylmethyl groups.
    • Target Compound: Furan-3-carboxamide and thiazolo-pyridine.

Physicochemical Properties :

Parameter Compound 2 Target Compound (Inferred)
Molecular Formula C₂₀H₂₈N₄O₄S ~C₁₇H₁₈N₄O₅S₂
Molecular Weight 420.5 g/mol ~420–440 g/mol
Key Functional Groups Pyrazole, furan-2-ylmethyl Thiazolo-pyridine, furan-3

However, the shared methylsulfonyl-piperidine group suggests overlapping metabolic pathways or target interactions.

Table 1: Comparative Overview

Feature Target Compound Compound 1 Compound 2
Core Structure Thiazolo[5,4-c]pyridine Thiazolo[5,4-c]pyridine Piperidine
Position 5 Substituent Methylsulfonyl-piperidine Cyclopropylisoxazole Pyrazolylmethyl
Furan Position 3-carboxamide 2-carboxamide 2-ylmethyl
Molecular Weight ~420–440 g/mol 384.4 g/mol 420.5 g/mol

Q & A

What synthetic methodologies are recommended for the preparation of N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide?

Level: Basic
Answer:
The synthesis involves multi-step coupling reactions, including protective group strategies and catalytic base selection. A representative approach (adapted from structurally analogous compounds) includes:

  • Step 1: Activation of the piperidine-4-carbonyl fragment using methylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).
  • Step 2: Coupling with the tetrahydrothiazolo-pyridine core via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF) .
  • Step 3: Deprotection of intermediates using TFA or catalytic hydrogenation, followed by furan-3-carboxamide conjugation via nucleophilic acyl substitution .

Key Considerations:

  • Base selection (e.g., DBU, NaHCO₃) significantly impacts yield and side-product formation .
  • Solvent polarity must align with intermediate solubility to prevent premature precipitation.

How can computational methods enhance the optimization of reaction conditions for this compound?

Level: Advanced
Answer:
Integrated computational-experimental frameworks, such as those developed by ICReDD, combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal reaction parameters:

  • Reaction Path Search: Identifies energetically favorable pathways for sulfonylation and amidation steps .
  • Parameter Screening: Bayesian optimization reduces trial-and-error experiments by prioritizing base/solvent combinations (e.g., DBU vs. Na₂CO₃) .

Case Study:
For a similar thiazolo-pyridine derivative, DFT-guided solvent selection (DMF over THF) improved coupling efficiency by 22% .

What analytical techniques are critical for resolving structural ambiguities in intermediates?

Level: Basic
Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR with DEPT-135 confirms regiochemistry of the tetrahydrothiazolo-pyridine ring.
  • HRMS: Validates molecular weight and detects impurities (e.g., residual methylsulfonyl chloride adducts) .
  • X-ray Crystallography: Resolves stereochemical uncertainties in the piperidine-4-carbonyl moiety .

Example:
In a 2022 study, X-ray analysis confirmed the axial orientation of the methylsulfonyl group, preventing misassignment of diastereomers .

How can researchers address contradictory bioactivity data across in vitro and in vivo models?

Level: Advanced
Answer:
Contradictions often arise from pharmacokinetic variability or off-target effects. Mitigation strategies include:

  • Metabolic Profiling: LC-MS/MS identifies major metabolites (e.g., furan ring oxidation) that may reduce in vivo efficacy .
  • Selectivity Screening: Kinase/GPCR panels (≥50 targets) differentiate intended vs. off-target interactions .

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